molecular formula C26H28ClNO5 B4883932 N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

Cat. No.: B4883932
M. Wt: 470.0 g/mol
InChI Key: HGLWQNXOBTUPJI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, ethoxyphenyl groups, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently reduced to the amine, which is then acylated with 2,2-bis(4-ethoxyphenyl)-2-hydroxyacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide
  • N-[2-(4-bromophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide
  • N-[2-(4-fluorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO5/c1-3-31-22-11-5-19(6-12-22)26(30,20-7-13-23(14-8-20)32-4-2)25(29)28-17-18-33-24-15-9-21(27)10-16-24/h5-16,30H,3-4,17-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLWQNXOBTUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)(C(=O)NCCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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